molecular formula C17H26Br2Si B8268630 (3R,4R)-3-(2,2-Dibromoethenyl)-4-methyl-4-[2-(triethylsilyl)ethynyl]cyclohexene

(3R,4R)-3-(2,2-Dibromoethenyl)-4-methyl-4-[2-(triethylsilyl)ethynyl]cyclohexene

Cat. No.: B8268630
M. Wt: 418.3 g/mol
InChI Key: DEBYVHSPUCCVCU-WBVHZDCISA-N
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Description

This compound is a cyclohexene derivative featuring a 2,2-dibromoethenyl substituent at the 3-position and a triethylsilyl (TES)-protected ethynyl group at the 4-position. Its stereochemistry (3R,4R) and sterically bulky substituents contribute to unique reactivity and stability profiles.

Properties

IUPAC Name

2-[(1R,2R)-2-(2,2-dibromoethenyl)-1-methylcyclohex-3-en-1-yl]ethynyl-triethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26Br2Si/c1-5-20(6-2,7-3)13-12-17(4)11-9-8-10-15(17)14-16(18)19/h8,10,14-15H,5-7,9,11H2,1-4H3/t15-,17+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBYVHSPUCCVCU-WBVHZDCISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C#CC1(CCC=CC1C=C(Br)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)C#C[C@@]1(CCC=C[C@@H]1C=C(Br)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26Br2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-(2,2-Dibromoethenyl)-4-methyl-4-[2-(triethylsilyl)ethynyl]cyclohexene typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Dibromoethenyl Group: The dibromoethenyl group can be introduced via a halogenation reaction, where the cyclohexene ring is treated with bromine in the presence of a suitable solvent.

    Addition of the Triethylsilyl-Ethynyl Group: The triethylsilyl-ethynyl group can be added through a Sonogashira coupling reaction, which involves the coupling of an ethynyl group with a triethylsilyl group in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-(2,2-Dibromoethenyl)-4-methyl-4-[2-(triethylsilyl)ethynyl]cyclohexene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The dibromoethenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one or both bromine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

(3R,4R)-3-(2,2-Dibromoethenyl)-4-methyl-4-[2-(triethylsilyl)ethynyl]cyclohexene has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

    Medicine: The compound is explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of (3R,4R)-3-(2,2-Dibromoethenyl)-4-methyl-4-[2-(triethylsilyl)ethynyl]cyclohexene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The triethylsilyl-ethynyl group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include:

Deltamethrin (Cyano(3-phenoxyphenyl)methyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylate) Structure: Shares the 2,2-dibromoethenyl group but incorporates a cyclopropane ring and a phenoxyphenyl ester group instead of a cyclohexene backbone with TES-ethynyl. Application: Widely used as an insecticide due to its neurotoxic effects on pests . Stability: The cyclopropane ring in deltamethrin enhances metabolic resistance compared to the cyclohexene-based compound, which may degrade faster under UV exposure .

Tralomethrin Metabolites

  • Structure : Features a similar dibromoethenyl group but lacks the TES-ethynyl substituent.
  • Reactivity : The absence of the silyl group reduces steric hindrance, increasing susceptibility to nucleophilic attack compared to the target compound .

(3R,4R)-3-(2,2-Dichloroethenyl)-4-methylcyclohexene Derivatives

  • Structure : Replaces bromine with chlorine and omits the TES-ethynyl group.
  • Electrophilicity : The dichloroethenyl group is less reactive in Suzuki couplings than the dibromoethenyl analogue, limiting its utility in cross-coupling reactions .

Data Table: Key Properties

Property Target Compound Deltamethrin Tralomethrin Metabolite
Molecular Formula C₁₈H₂₄Br₂Si C₂₂H₁₉Br₂NO₃ C₂₂H₁₉Br₂NO₃
Key Functional Groups Dibromoethenyl, TES-ethynyl Dibromoethenyl, cyclopropane ester Dibromoethenyl, ester
Stereochemistry 3R,4R 1R,3R (cyclopropane) Variable (cis/trans isomers)
Solubility High in nonpolar solvents (e.g., hexane) Low in water; soluble in acetone Moderate in polar aprotic solvents
Primary Use Synthetic intermediate Insecticide Metabolite/Insecticide degradation
Thermal Stability Stable up to 150°C (decomposes via Si-O cleavage) Stable up to 200°C Degrades at 80–100°C

Research Findings

  • Reactivity: The TES-ethynyl group in the target compound enables selective Sonogashira couplings, unlike deltamethrin, which undergoes ester hydrolysis under basic conditions .
  • Biological Activity : Unlike deltamethrin, the target compound lacks significant insecticidal activity due to the absence of the neurotoxic cyclopropane-carboxylate moiety .
  • Synthetic Utility : The bulky TES group suppresses unwanted polymerization during ethynyl-group functionalization, a challenge in simpler analogues .

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